molecular formula C5H3IN2O2 B1613554 4-Iodo-2-nitropyridine CAS No. 1003711-88-3

4-Iodo-2-nitropyridine

Cat. No.: B1613554
CAS No.: 1003711-88-3
M. Wt: 249.99 g/mol
InChI Key: PXUUFQDUIYMEGH-UHFFFAOYSA-N
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Description

4-Iodo-2-nitropyridine is an organic compound with the molecular formula C5H3IN2O2 It is a derivative of pyridine, characterized by the presence of an iodine atom at the fourth position and a nitro group at the second position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-nitropyridine typically involves the iodination of 2-nitropyridine. One common method is the reaction of 2-nitropyridine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane to facilitate the iodination process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency. Continuous flow methodologies minimize the accumulation of potentially hazardous intermediates and allow for better control over reaction conditions, leading to higher yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.

    Coupling: Palladium catalysts with boronic acids in the presence of a base like potassium carbonate.

Major Products:

    Substitution: 4-Amino-2-nitropyridine or 4-thio-2-nitropyridine.

    Reduction: 4-Iodo-2-aminopyridine.

    Coupling: Various substituted pyridines depending on the coupling partner used.

Scientific Research Applications

4-Iodo-2-nitropyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor modulators.

    Medicine: It is a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • 2-Iodo-5-nitropyridine
  • 3-Iodo-4-nitropyridine
  • 4-Bromo-2-nitropyridine

Comparison: 4-Iodo-2-nitropyridine is unique due to the specific positioning of the iodine and nitro groups on the pyridine ring, which influences its reactivity and applications. Compared to its analogs, such as 2-Iodo-5-nitropyridine, the compound exhibits different reactivity patterns in substitution and coupling reactions, making it a valuable intermediate in the synthesis of diverse organic molecules .

Properties

IUPAC Name

4-iodo-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IN2O2/c6-4-1-2-7-5(3-4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUUFQDUIYMEGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634078
Record name 4-Iodo-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003711-88-3
Record name 4-Iodo-2-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003711-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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